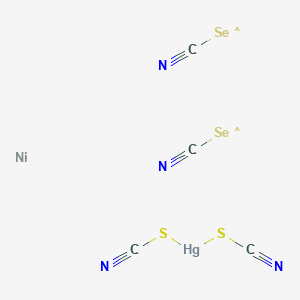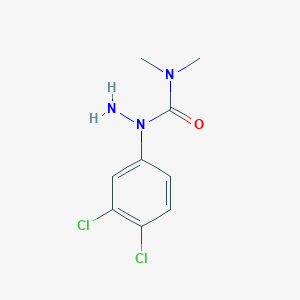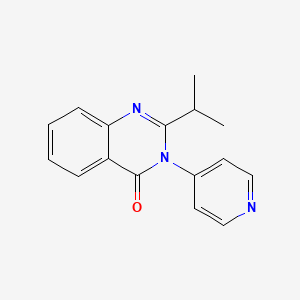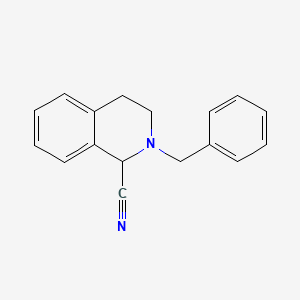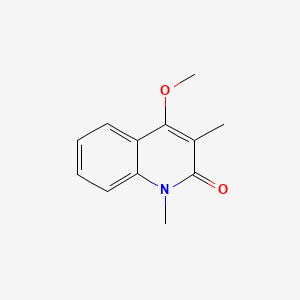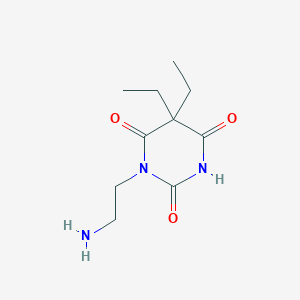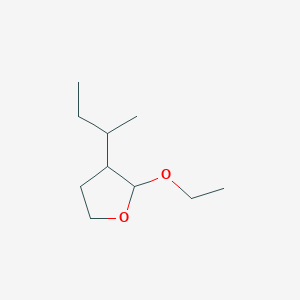
3-(Butan-2-yl)-2-ethoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-yl)-2-ethoxyoxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and an ethoxy group attached to the oxolane ring. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2-ethoxyoxolane can be achieved through several methods. One common approach involves the reaction of butan-2-yl alcohol with ethyl oxirane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-2-ethoxyoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic or acyclic ethers.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler ethers.
Scientific Research Applications
3-(Butan-2-yl)-2-ethoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-2-ethoxyoxolane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxolane ring. Additionally, its functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yl)-2-methoxyoxolane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-propoxyoxolane: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-butoxyoxolane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(Butan-2-yl)-2-ethoxyoxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
34314-90-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-butan-2-yl-2-ethoxyoxolane |
InChI |
InChI=1S/C10H20O2/c1-4-8(3)9-6-7-12-10(9)11-5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
WYOYONJVWDGJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCOC1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




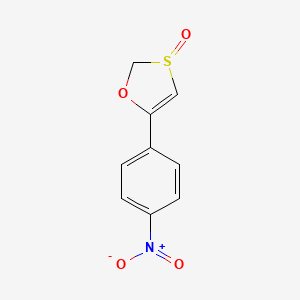
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
